molecular formula C6H2ClF2NO B7981617 4-Chloro-3,5-difluoropicolinaldehyde

4-Chloro-3,5-difluoropicolinaldehyde

Cat. No.: B7981617
M. Wt: 177.53 g/mol
InChI Key: CDAPOHDXEDTTDA-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluoropicolinaldehyde is a chemical compound with the molecular formula C6H2ClF2NO It is a derivative of picolinaldehyde, featuring chlorine and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-difluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde derivatives. The reaction typically requires the use of chlorinating and fluorinating agents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluoropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-3,5-difluoropicolinic acid.

    Reduction: 4-Chloro-3,5-difluoropicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-difluoropicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluoropicolinaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity and affecting metabolic pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropicolinaldehyde
  • 4-Chloro-5-fluoropicolinaldehyde
  • 3,5-Difluoropicolinaldehyde

Uniqueness

4-Chloro-3,5-difluoropicolinaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as altered reactivity and binding characteristics, which can be advantageous in various research applications.

Properties

IUPAC Name

4-chloro-3,5-difluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO/c7-5-3(8)1-10-4(2-11)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAPOHDXEDTTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C=O)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-chloro-3,5-difluoropicolinate (1.5 g, 6.77 mmol) in toluene (25 mL) at −78° C. was added DIBAL (6.77 mL, 6.77 mmol) and the mixture was stirred for 4 hours. Then 3N HCl solution (20 mL) was added slowly and the mixture was allowed to warm to room temperature. After 1 hour, a saturated solution of NaHCO3 was added and the mixture was extracted with Et2O (2×150 mL). The combined organics were dried over Na2SO4 and evaporated to give 4-chloro-3,5-difluoropicolinaldehyde (1.15 g, 6.48 mmol, 96% yield) as a yellow liquid which was used in next step without further purification. MS [M+H] found 178.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.77 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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